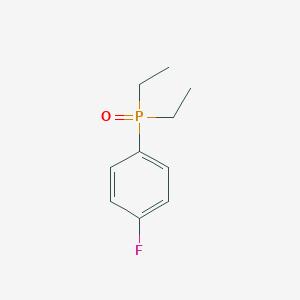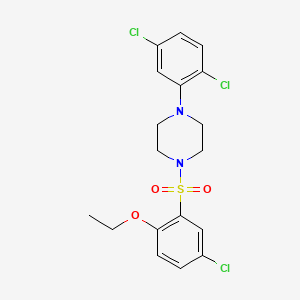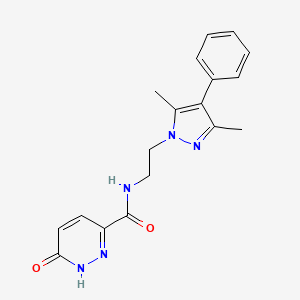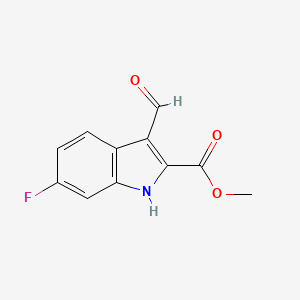![molecular formula C20H23N5O5 B2375236 methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 887888-84-8](/img/structure/B2375236.png)
methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrimidine, a type of organic compound that has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine and its derivatives have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved a multicomponent condensation of various starting materials .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques allow for the identification of the compound’s molecular weight, chemical shifts, and other structural characteristics.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve a multicomponent condensation of various starting materials . The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as high-resolution mass spectrometry . This would provide information about the compound’s molecular weight and other related properties.Applications De Recherche Scientifique
Therapeutic Importance
“Methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate” is a derivative of thiophene, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Antimicrobial Activity
Thiophene derivatives, including “methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate”, have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Analgesic and Anti-inflammatory Activity
Thiophene derivatives have also been reported to show analgesic and anti-inflammatory activity . This suggests that “methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate” could potentially be used in the treatment of pain and inflammation.
Antihypertensive Activity
Thiophene derivatives have demonstrated antihypertensive activity . This suggests that “methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate” could potentially be used in the treatment of high blood pressure.
Antitumor Activity
Thiophene derivatives have shown antitumor activity . This suggests that “methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate” could potentially be used in the treatment of cancer.
Inhibitor of Corrosion of Metals
Thiophene derivatives are also used as inhibitors of corrosion of metals . This suggests that “methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate” could potentially be used in the protection of metals from corrosion.
Use in Light-Emitting Diodes
Thiophene derivatives are used in the fabrication of light-emitting diodes in material science . This suggests that “methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate” could potentially be used in the production of light-emitting diodes.
STK38 Monoclonal Antibody
STK853289, also known as STK38, is a serine/threonine kinase in the subgroup of the AGC kinase family that is regulated by Mob proteins . It is crucial for the fidelity of mitotic chromosome alignment in mammalian cells . It is incorporated into the HIV-1 particles and is cleaved by the HIV-1 protease . STK38-driven centrosome duplication requires Cdk2 activity, and Cdk2-induced centrosome amplification is affected upon reduction of STK38 activity .
Mécanisme D'action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have shown promising neuroprotective and anti-inflammatory properties . These properties are observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-12-9-23(13-5-7-14(29-3)8-6-13)19-21-17-16(24(19)10-12)18(27)25(11-15(26)30-4)20(28)22(17)2/h5-8,12H,9-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLNKUSOFPAWOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 3-methyl-5-[[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B2375156.png)

![diethyl 7-(2-hydroxy-5-nitrophenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2375160.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2375162.png)
![7-(2-chlorobenzyl)-8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2375163.png)


![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B2375166.png)




![1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B2375176.png)